molecular formula C18H22ClN5OS B11567850 azepan-1-yl[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

azepan-1-yl[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

Cat. No.: B11567850
M. Wt: 391.9 g/mol
InChI Key: HULVCQBMBCYTOK-UHFFFAOYSA-N
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Description

1-[6-(4-CHLOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.

Comparison with Similar Compounds

1-[6-(4-CHLOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE is unique due to its hybrid structure, combining the properties of triazole and thiadiazine rings. Similar compounds include other triazolothiadiazine derivatives, such as 6-(4-chlorophenyl)-3-(1-phenoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine . These compounds share similar pharmacological activities but differ in their specific substituents and resulting biological effects .

Properties

Molecular Formula

C18H22ClN5OS

Molecular Weight

391.9 g/mol

IUPAC Name

azepan-1-yl-[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

InChI

InChI=1S/C18H22ClN5OS/c1-12-20-21-18-24(12)22-15(13-6-8-14(19)9-7-13)16(26-18)17(25)23-10-4-2-3-5-11-23/h6-9,15-16,22H,2-5,10-11H2,1H3

InChI Key

HULVCQBMBCYTOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)N3CCCCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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